Computed Lipophilicity (XLogP3) Comparison: Branched vs. Linear C₈H₁₇N Allylic Amines
Allyl-(1-ethyl-propyl)-amine exhibits a computed XLogP3-AA of 2.3, which is 0.3–0.5 log units lower than the linear isomer allyl-n-amyl-amine (XLogP3 ≈ 2.8) and the less‑branched diethyl‑(1‑methyl‑allyl)‑amine (XLogP3 ≈ 1.9) [1][2]. This intermediate lipophilicity may offer a favourable balance between membrane permeability and aqueous solubility for oral drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Allyl-n-amyl-amine ≈ 2.8; Diethyl-(1-methyl-allyl)-amine ≈ 1.9 |
| Quantified Difference | Δ = −0.5 vs. linear isomer; Δ = +0.4 vs. less‑branched isomer |
| Conditions | PubChem computed XLogP3 3.0 algorithm (2019 release) |
Why This Matters
Fine-tuning lipophilicity within a narrow window is critical for optimizing ADME properties; this compound occupies a unique mid‑range among C₈H₁₇N allylic amines.
- [1] PubChem. Allyl-(1-ethyl-propyl)-amine. Computed Properties: XLogP3-AA = 2.3. View Source
- [2] PubChem. Allyl-n-amyl-amine. Computed Properties: XLogP3-AA (estimated). CID 14450205. View Source
